molecular formula C20H16N2O5S B4184126 methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No.: B4184126
M. Wt: 396.4 g/mol
InChI Key: PXICEIOUFOXCHE-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate, also known as MNPT, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. This molecule is a member of the thiophene family and has a complex structure that allows it to interact with various biological systems.

Mechanism of Action

Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate works by inhibiting the activity of specific enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine. This increase in neurotransmitter levels can have various effects on the body, including improved cognitive function and a reduction in pain and inflammation. This compound also interacts with specific receptors in the body, which can lead to additional physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This molecule has been studied for its ability to improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has several advantages for use in lab experiments, including its high purity and well-defined structure. This molecule is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate research, including its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. This compound may also have applications in the treatment of various types of cancer, as well as in the development of new pain and inflammation treatments. Further studies are needed to fully understand the potential applications of this compound in these areas and to determine the optimal dosage and administration route for this molecule.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. This molecule has been studied for its ability to inhibit specific enzymes, improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. This compound has several advantages for use in lab experiments, including its high purity and well-defined structure, but also has some limitations, including potential toxicity. Further studies are needed to fully understand the potential applications of this compound in various scientific research fields.

Scientific Research Applications

Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.

Properties

IUPAC Name

methyl 2-[[2-(2-nitrophenyl)acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-27-20(24)18-15(13-7-3-2-4-8-13)12-28-19(18)21-17(23)11-14-9-5-6-10-16(14)22(25)26/h2-10,12H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICEIOUFOXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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